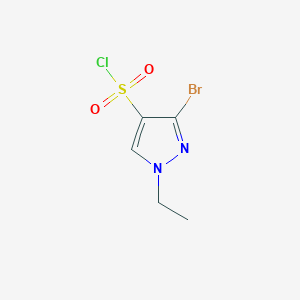![molecular formula C19H14FN3O B2693727 3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 861211-94-1](/img/structure/B2693727.png)
3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Vue d'ensemble
Description
The compound “3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a complex organic molecule that contains a benzimidazole moiety and a pyridinone moiety. The benzimidazole moiety is a bicyclic heteroarene consisting of fused benzene and imidazole rings . The pyridinone moiety is a derivative of pyridine with a carbonyl (C=O) group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyridinone rings, as well as the 4-fluorobenzyl group. The fluorine atom in the 4-fluorobenzyl group would likely have an impact on the electronic properties of the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and pyridinone rings, as well as the 4-fluorobenzyl group, would likely affect properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Antibacterial Activity
This compound has been found to have significant antibacterial activity. In a study, it was reported that derivatives of this compound showed excellent antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .
Antifungal Activity
The compound also has potential antifungal properties. Indole derivatives, which are structurally similar to this compound, have been found to exhibit antifungal activities .
Anticancer Activity
Indole derivatives, which share a common structure with this compound, have been found to possess anticancer properties. This suggests that this compound could potentially be used in cancer treatment .
Antiviral Activity
Research has shown that indole derivatives have antiviral properties. Given the structural similarity, this compound could potentially be used in the development of antiviral drugs .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties. This suggests that this compound could potentially be used in the treatment of inflammatory conditions .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties. This suggests that this compound could potentially be used in the treatment of tuberculosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-14-9-7-13(8-10-14)12-23-17-6-2-1-5-16(17)22-18(23)15-4-3-11-21-19(15)24/h1-11H,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOGKPXSVCLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332129 | |
| Record name | 3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |
CAS RN |
861211-94-1 | |
| Record name | 3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



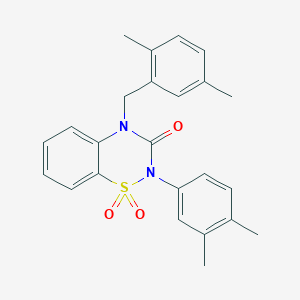
![Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate](/img/structure/B2693649.png)
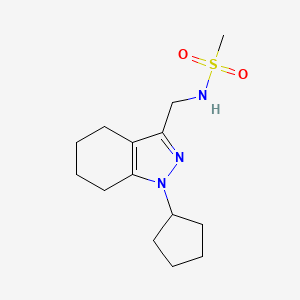
![N-(2-methoxyethyl)-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2693653.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2693654.png)

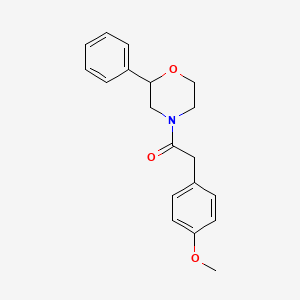
![6-(4-isopropylphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693657.png)
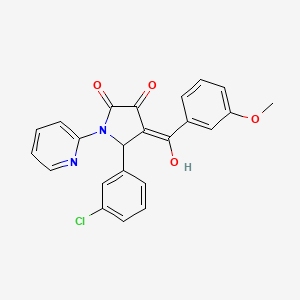
![3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B2693659.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2693662.png)
